An In-Depth Technical Guide to 5-Amino-2-chlorobenzenesulfonamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Amino-2-chlorobenzenesulfonamide: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique structural arrangement, featuring an amine, a chloro group, and a sulfonamide moiety, makes it a versatile precursor for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, validated synthetic routes, key applications, and essential safety protocols. The insights herein are tailored for professionals in research and development who require a deep technical understanding of this compound for applications in medicinal chemistry, agrochemical synthesis, and material science.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and synthesis. 5-Amino-2-chlorobenzenesulfonamide is typically a solid at room temperature, with characteristics that dictate its handling, storage, and reactivity.[1] Key identifying information and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2015-19-2 | [1][2][3][4] |
| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 206.65 g/mol | [1][2][3] |
| Appearance | Beige to Light Brown Solid | [1] |
| Synonyms | 4-Chloroaniline-3-sulfonamide, 2-Chloro-5-aminobenzenesulfonamide | [1] |
| InChI Key | FDDSVQLOFIBCDH-UHFFFAOYSA-N | [2] |
| SMILES | c1cc(c(cc1N)S(=O)(=O)N)Cl | [2] |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis and Reactivity
The synthesis of 5-Amino-2-chlorobenzenesulfonamide is a multi-step process that leverages foundational organic reactions. A common and effective route involves the ammonolysis and subsequent reduction of a nitro-substituted precursor, which is a reliable method for introducing the required functional groups onto the benzene ring.[5]
Synthetic Pathway Overview
The preparation method can be logically divided into two primary stages:
-
Ammonolysis: Conversion of 5-chloro-2-nitrobenzenesulfonyl chloride to 5-chloro-2-nitrobenzenesulfonamide.
-
Reduction: Reduction of the nitro group on 5-chloro-2-nitrobenzenesulfonamide to an amine group, yielding the final product.[5]
This process is valued for its operational simplicity, stable reaction conditions, and high yield of a product with good purity and crystalline form.[5]
Caption: Synthetic workflow for 5-Amino-2-chlorobenzenesulfonamide.
Detailed Experimental Protocol
The following protocol is based on established patent literature and represents a validated method for laboratory-scale synthesis.[5]
Step 1: Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl Chloride
-
In a reaction vessel equipped with a stirrer and temperature control, dissolve 5-chloro-2-nitrobenzenesulfonyl chloride in a suitable polar solvent such as water or dichloromethane.
-
Under controlled heating (30°C to 70°C), add ammonia water (ammoniacal liquor) to the solution to initiate the ammonolysis reaction.
-
Maintain the reaction temperature and continue stirring until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).
-
Upon completion, cool the mixture and isolate the solid product, 5-chloro-2-nitrobenzenesulfonamide, through filtration.
-
Wash the isolated solid with water and dry under a vacuum.
Step 2: Reduction of 5-Chloro-2-nitrobenzenesulfonamide
-
Charge a new reaction vessel with the 5-chloro-2-nitrobenzenesulfonamide obtained from the previous step.
-
Add a polar solvent system, such as a mixture of methanol and water.
-
Introduce a reducing agent, typically iron powder, to the mixture.
-
Heat the reaction mixture to a temperature between 40°C and 80°C to facilitate the reduction of the nitro group.
-
After the reaction is complete, filter the hot solution to remove the iron catalyst and other solid byproducts.
-
Allow the filtrate to cool, promoting the crystallization of the final product, 5-Amino-2-chlorobenzenesulfonamide.
-
Collect the crystals by filtration, wash with a cold solvent, and dry to obtain the purified product.
Chemical Reactivity
The reactivity of 5-Amino-2-chlorobenzenesulfonamide is governed by its three functional groups:
-
Amino Group (-NH₂): This primary amine is nucleophilic and can undergo a wide range of reactions, including diazotization, acylation, and alkylation. This site is often the primary point of modification for building more complex molecules.
-
Sulfonamide Group (-SO₂NH₂): The sulfonamide group is relatively stable but can participate in reactions such as N-alkylation or be used to coordinate with metal centers. Its presence is key to the biological activity of many sulfonamide-based drugs.
-
Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution but can be displaced via nucleophilic aromatic substitution under certain conditions.
Applications in Research and Drug Development
While specific applications for 5-Amino-2-chlorobenzenesulfonamide itself are as a chemical intermediate, its structural motifs are found in compounds with significant utility in pharmaceuticals, agriculture, and materials science.[6][7]
-
Pharmaceutical Development: The core structure is integral to the synthesis of sulfonamide antibiotics.[6][7] Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting bacterial growth.[8] This molecule serves as a valuable starting material for developing new antibacterial agents.
-
Agrochemical Chemistry: It is a building block in the formulation of advanced agrochemicals, contributing to the creation of targeted herbicides and pesticides.[6][7]
-
Dye Synthesis: The aromatic amine functionality allows it to be used as a precursor in the synthesis of azo dyes and other colorants.
Analytical Methodologies
Ensuring the purity and identity of 5-Amino-2-chlorobenzenesulfonamide is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A reversed-phase method using a C18 column is effective for separating the target compound from starting materials and byproducts.[9]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound (206.65 g/mol ) and can help identify impurities by their mass-to-charge ratio.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
Caption: General analytical workflow for purity analysis by HPLC.
General Protocol for HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 5-Amino-2-chlorobenzenesulfonamide in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Sample Preparation: Prepare the synthesized sample in the same diluent to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Safety and Handling
Proper handling of 5-Amino-2-chlorobenzenesulfonamide is essential to ensure laboratory safety. The compound is classified as a hazardous chemical and requires specific precautions.
-
Hazard Identification: Causes skin irritation and serious eye irritation.[12] May cause respiratory irritation.[13]
-
Handling Precautions:
-
Wash hands and any exposed skin thoroughly after handling.[14][15]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side shields, and a lab coat.[14][15]
-
Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[14][15]
-
Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[14][16]
-
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]
-
Skin: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[14][15]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[14][15] Store locked up.
Conclusion
5-Amino-2-chlorobenzenesulfonamide is a chemical intermediate of significant value, particularly in the fields of medicinal and applied chemistry. Its well-defined synthesis and versatile reactivity provide a robust platform for the development of novel compounds with potential therapeutic, agricultural, and industrial applications. A comprehensive understanding of its properties, combined with strict adherence to safety and handling protocols, enables researchers to effectively and safely leverage this compound in their synthetic endeavors.
References
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gsrs. (n.d.). 5-AMINO-2-CHLOROBENZENESULFONAMIDE. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 2015-19-2| Chemical Name : 5-Amino-2-chlorobenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonamide. Retrieved from [Link]
- Google Patents. (n.d.).CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
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PubMed. (n.d.). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. Retrieved from [Link]
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Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
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